Methyl 2-(3-(trifluoromethyl)phenyl)acetate
Overview
Description
Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a chemical compound that is part of a broader class of organic molecules that contain a trifluoromethyl group attached to a phenyl ring. This structural motif is of significant interest due to its potential applications in medicinal chemistry and material science due to the unique properties imparted by the trifluoromethyl group.
Synthesis Analysis
The synthesis of compounds related to methyl 2-(3-(trifluoromethyl)phenyl)acetate can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, which share a similar trifluoromethylphenyl motif, was achieved through Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection of the reaction products with sulfuric acid .
Molecular Structure Analysis
The molecular structure of compounds within this family is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the crystal structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was elucidated using X-ray crystallography, revealing that molecules interact via C—H···O hydrogen bonds to form a dimer .
Chemical Reactions Analysis
The reactivity of methyl 2-(3-(trifluoromethyl)phenyl)acetate and its derivatives can be influenced by the presence of the trifluoromethyl group. This group can affect the electron density of the phenyl ring, potentially leading to unique reactivity patterns. For instance, the electrochemical fluorination of methyl(phenylthio)acetate, a compound with a similar acetate moiety, was studied using tetrabutylammonium fluoride (TBAF), demonstrating the influence of various parameters on the fluorination efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-(trifluoromethyl)phenyl)acetate derivatives are often determined through experimental and theoretical studies. Density functional theory (DFT) calculations can predict local and global chemical activities, molecular properties, and non-linear optical behaviors. Such studies provide insights into the electrophilic and nucleophilic nature of these compounds, as well as their hardness, softness, and polarizability .
Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application : This compound is used as a reagent in organic synthesis .
- Method of Application : It’s typically used in a laboratory setting, following standard protocols for organic synthesis .
- Results or Outcomes : The specific results or outcomes would depend on the particular reaction or synthesis it’s being used in .
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Scientific Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like “Methyl 2-(3-(trifluoromethyl)phenyl)acetate”, are used in the agrochemical and pharmaceutical industries .
- Method of Application : These derivatives are synthesized and then used in various products. For example, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Scientific Field : Synthesis of Heterocyclic Derivatives
- Application : This compound can be used in the synthesis of various NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
- Method of Application : The specific methods of synthesis would depend on the particular heterocyclic derivative being synthesized .
- Results or Outcomes : The outcomes would be the successful synthesis of the desired heterocyclic derivative .
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Scientific Field : Neurodegenerative Disorders Research
- Application : Methyl 2-(3-(trifluoromethyl)phenyl)acetate can be used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor. This is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
- Method of Application : The compound is used as a reactant in the synthesis of these derivatives .
- Results or Outcomes : The outcomes would be the successful synthesis of the methylguanidine derivatives, which can then be used in research related to neurodegenerative disorders .
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Scientific Field : Pharmaceutical Industry
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized from compounds like "Methyl 2-(3-(trifluoromethyl)phenyl)acetate" .
- Method of Application : The compound is used in the synthesis of Ubrogepant .
- Results or Outcomes : The outcome is the successful synthesis of Ubrogepant, which is then used in the treatment of acute migraines .
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Scientific Field : Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-(3-(trifluoromethyl)phenyl)acetate”, are used in the agrochemical and pharmaceutical industries .
- Method of Application : These derivatives are synthesized and then used in various products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Scientific Field : Pesticide Production
- Application : “Methyl 2-(3-(trifluoromethyl)phenyl)acetate” can be used in the synthesis of Trifloxystrobin, a compound used as a pest control agent .
- Method of Application : The compound is used as a reactant in the synthesis of Trifloxystrobin .
- Results or Outcomes : The outcome is the successful synthesis of Trifloxystrobin, which is then used in the production of pesticides .
Safety And Hazards
“Methyl 2-(3-(trifluoromethyl)phenyl)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEBDKGPPKAPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370385 | |
Record name | Methyl [3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(trifluoromethyl)phenyl)acetate | |
CAS RN |
62451-84-7 | |
Record name | Methyl [3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62451-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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